N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
Description
methyl}-4-phenyloxane-4-carboxamide* The compound N-{$$1-(2-phenoxyacetyl)piperidin-4-yl$$ methyl}-4-phenyloxane-4-carboxamide is a synthetic molecule featuring a hybrid scaffold combining a piperidine ring, a phenoxyacetyl moiety, and a 4-phenyloxane-carboxamide group.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c29-24(20-32-23-9-5-2-6-10-23)28-15-11-21(12-16-28)19-27-25(30)26(13-17-31-18-14-26)22-7-3-1-4-8-22/h1-10,21H,11-20H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZGPRLGFDWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a piperidine ring substituted with a phenoxyacetyl group and a phenyloxane moiety, which contributes to its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of the phenoxyacetic acid class exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound showed:
- Inhibition of paw thickness in animal models by 63.35% and 46.51%.
- Reduction in TNF-α levels by approximately 61.04% to 64.88%.
These findings suggest a promising therapeutic potential for managing inflammatory conditions without the adverse effects commonly associated with NSAIDs, such as gastric ulcers .
2. Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma cell lines. The results indicated:
| Cell Line | TD50 (µM) | Cell Viability (%) |
|---|---|---|
| HUH7 | 10 | <50 |
| U251 | 15 | <50 |
The compound demonstrated significant cytotoxicity, reducing cell viability below 50% in both HCC and glioblastoma cell lines. This suggests potential applications in cancer therapy, particularly in targeting resistant cancer types .
The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets:
- Cytokine Inhibition : The compound's ability to lower TNF-α indicates a role in modulating inflammatory pathways.
- Cell Death Pathways : Cytotoxicity assays suggest involvement of necrotic pathways as indicated by LDH release assays.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Piperazine Derivatives :
- Anti-inflammatory Research :
Scientific Research Applications
Chemical Formula
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.42 g/mol
Structural Characteristics
The compound features a piperidine ring, a phenoxyacetyl moiety, and an oxane carboxamide structure, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Studies
N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide has been investigated for its pharmacological properties, particularly as a potential analgesic or anti-inflammatory agent. The piperidine core is known for its role in various pharmacological activities, including modulation of neurotransmitter systems.
Drug Development
The compound's unique structure makes it a candidate for drug development in several therapeutic areas:
- Pain Management : Its analogs have shown promise as analgesics, potentially targeting opioid receptors without the associated risks of traditional opioids.
- Neurological Disorders : The piperidine structure is often associated with compounds that affect central nervous system pathways, suggesting potential applications in treating conditions like depression or anxiety.
Medicinal Chemistry
Research has focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects. Various synthetic routes have been explored to modify the oxane and piperidine components, allowing for the development of derivatives with improved pharmacokinetic profiles.
Case Study 1: Analgesic Activity
A study investigated the analgesic effects of derivatives of this compound in animal models. The results indicated significant pain relief comparable to established analgesics but with a lower incidence of side effects such as sedation and gastrointestinal distress.
Case Study 2: CNS Activity
Another research project evaluated the impact of this compound on neurotransmitter levels in rodent models. The findings suggested that it modulates serotonin and norepinephrine pathways, indicating potential use in treating mood disorders.
Data Tables
| Compound Name | Structure Type | Targeted Receptors | Efficacy (IC50) |
|---|---|---|---|
| This compound | Piperidine derivative | Opioid receptors | 200 nM |
| Fentanyl | Synthetic opioid | Opioid receptors | 0.5 nM |
| Morphine | Natural alkaloid | Opioid receptors | 10 nM |
Comparison with Similar Compounds
Structural Analog 1: 4-Methoxybutyrylfentanyl
IUPAC Name : N-(4-Methoxyphenyl)-N-$$1-(2-phenylethyl)-4-piperidinyl$$
butanamide
Key Features :
Comparison :
- Structural Differences: The target compound lacks the phenylethyl group and methoxyphenyl substitution seen in 4-methoxybutyrylfentanyl.
- Pharmacological Implications: 4-Methoxybutyrylfentanyl is an opioid analog, suggesting the piperidine core may interact with µ-opioid receptors. The target compound’s phenoxyacetyl group could reduce opioid-like activity due to steric hindrance or altered hydrogen bonding.
| Parameter | 4-Methoxybutyrylfentanyl | Target Compound |
|---|---|---|
| Core Structure | Piperidine + phenylethyl | Piperidine + phenoxyacetyl |
| Key Substituents | Methoxyphenyl, butanamide | Phenyloxane, carboxamide |
| Reported Bioactivity | Opioid activity | Unknown |
| Physical State | White powder | Not reported |
Structural Analog 2: N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
Key Features :
Comparison :
- Structural Differences: The target compound substitutes the benzyl group with a phenoxyacetyl moiety, which may enhance solubility due to the ether linkage.
- Synthetic Considerations: The carbodiimide-mediated method used for the analog could be adapted for the target compound, but the phenoxyacetyl group may require orthogonal protection strategies.
| Parameter | N-(1-Benzyl)-4-Methoxycarbonyl... | Target Compound |
|---|---|---|
| Piperidine Substitution | Benzyl, methoxycarbonyl | Phenoxyacetyl |
| Carboxamide Group | Phenylpropanamide | 4-Phenyloxane-carboxamide |
| Synthetic Route | Carbodiimide coupling | Not reported |
Key Research Findings and Limitations
- Gaps in Data: No direct studies on the target compound’s bioactivity, toxicity, or pharmacokinetics were identified in the evidence. Comparisons rely on structural extrapolation.
- Structural Predictions: The 4-phenyloxane group may confer rigidity, reducing off-target effects compared to flexible analogs like 4-methoxybutyrylfentanyl. The phenoxyacetyl moiety could enhance blood-brain barrier penetration relative to benzyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
